
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antitumor Activity : Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from an aniline derivative, demonstrated antitumor activity toward a panel of cell lines in vitro, with one compound exhibiting a mean IC50 value of approximately 9.4 µM, indicating potential as anticancer agents (Maftei et al., 2013).
Green Synthesis Approaches : Research into the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using various catalysts, including ionic liquids and cesium carbonate, highlights sustainable and efficient methodologies for producing key intermediates in drug synthesis, such as Prazosin, Bunazosin, and Doxazosin (Patil et al., 2009); (Patil et al., 2008).
Chemical Fixation of CO2 : The chemical fixation of CO2 into 2-aminobenzonitriles as a novel strategy for synthesizing functionalized quinazoline-2,4(1H,3H)-diones aligns with green chemistry principles, underscoring the importance of environmentally friendly synthesis routes for pharmaceutical intermediates (Vessally et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine, which is synthesized via a two-step reaction sequence. The two intermediates are then coupled using a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methylbenzylamine", "3,4-dimethylbenzoyl chloride", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "triethylamine", "coupling agent" ], "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene ethyl acetoacetate by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst such as sodium hydroxide.", "Step 2: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-methylbenzylidene ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base catalyst such as sodium hydroxide, followed by cyclization using phosphorus oxychloride.", "Step 3: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine by reacting 3,4-dimethylbenzoyl chloride with hydrazine hydrate in the presence of a base catalyst such as sodium hydroxide.", "Step 4: Synthesis of the final product by coupling 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine using a coupling agent such as triethylamine." ] } | |
CAS-Nummer |
1207060-38-5 |
Produktname |
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C26H22N4O3 |
Molekulargewicht |
438.487 |
IUPAC-Name |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-15-4-7-18(8-5-15)14-30-25(31)21-11-10-20(13-22(21)27-26(30)32)24-28-23(29-33-24)19-9-6-16(2)17(3)12-19/h4-13H,14H2,1-3H3,(H,27,32) |
InChI-Schlüssel |
FUIURGLTJMMQRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)C)C)NC2=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



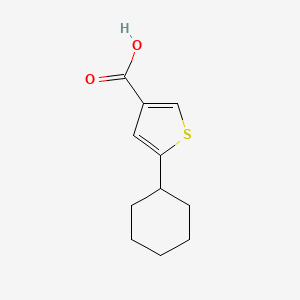

![Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-](/img/structure/B2775047.png)
![8-benzyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775049.png)
amine hydrochloride](/img/structure/B2775050.png)

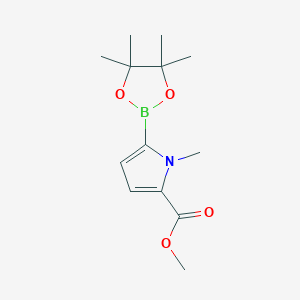
![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)
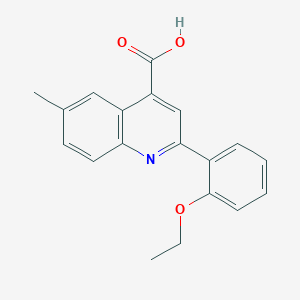
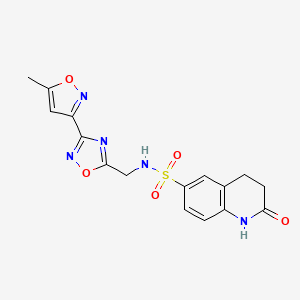
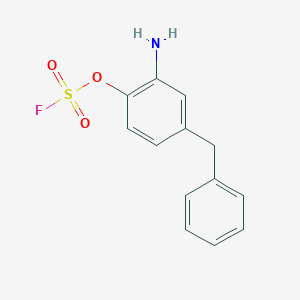
![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)
![6-chloro-N-[2-(morpholin-4-yl)-2-(oxolan-3-yl)ethyl]pyridazine-3-carboxamide](/img/structure/B2775065.png)